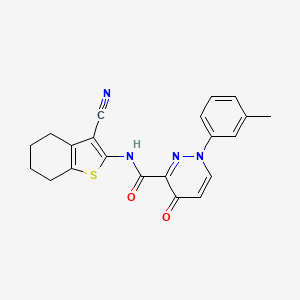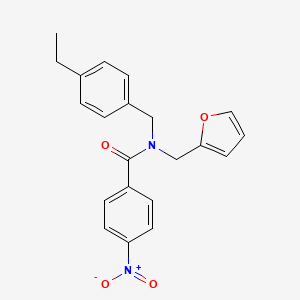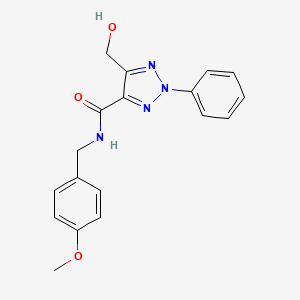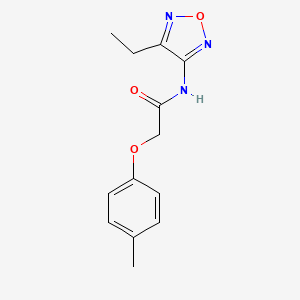![molecular formula C21H17FO3 B11381702 3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11381702.png)
3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one: , also known by its chemical formula C22H17FO3 , is a synthetic compound with interesting pharmacological properties. Its structure combines a furochromone core with a fluorophenyl substituent, making it a unique and potentially valuable molecule.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of a suitable precursor, such as a 4-methylcoumarin derivative, with a fluorophenyl ketone. The reaction typically proceeds under acidic conditions, resulting in the formation of the furochromone ring system.
Reaction Conditions:: The cyclization reaction can be carried out using Lewis acids (e.g., aluminum chloride) or Brønsted acids (e.g., sulfuric acid). Solvents like dichloromethane or acetonitrile are often employed. The choice of conditions affects the regioselectivity and yield of the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories and pharmaceutical companies synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the furochromone ring is susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorophenyl substituent can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the corresponding carboxylic acid, while reduction produces the alcohol form. Substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine::Anti-inflammatory Properties: Investigations suggest anti-inflammatory effects, making it relevant for drug development.
Antioxidant Activity: Its furochromone scaffold may contribute to antioxidant properties.
Cytotoxicity: Studies evaluate its impact on cancer cells.
Industry:: While not yet widely used, its unique structure may inspire novel drug candidates or functional materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
Similar compounds include:
Properties
Molecular Formula |
C21H17FO3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-9-propylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C21H17FO3/c1-3-4-14-10-18(23)25-17-9-12(2)19-16(11-24-21(19)20(14)17)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3 |
InChI Key |
SVXUYYCWGJQCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11381619.png)
![Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11381620.png)

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11381629.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381632.png)
![2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11381635.png)

![3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11381641.png)
![2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11381646.png)

methanone](/img/structure/B11381665.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381689.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11381690.png)
